D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-
Overview
Description
AC-178335 is a pure somatostatin (SRIF) antagonist. SRIF is the main inhibitory peptide regulating growth hormone (GH) secretion. AC-178335 has an affinity constant (Ki) of 172 +/- 12 nM, and blocks SRIF inhibition of adenylate cyclase in vitro (IC50 = 5.1 +/- 1.4 microM). It induces GH release when given alone (50 micrograms intravenously) to anesthetized rats with or without pretreatment with a long-acting SRIF agonist.
Scientific Research Applications
Synthesis of Peptides Related to Corticotropin and α-MSH
D-Phenylalaninamide and related peptides have been synthesized for studying the N-terminal structure of corticotropin and α-melanocyte-stimulating hormone (α-MSH). These syntheses have provided insights into the amino acid sequences responsible for the adrenocorticotropic activity of these hormones. For instance, Inouye (1965) synthesized peptides corresponding to positions 6-9, 6-10, and 5-10 of corticotropin and α-MSH molecules, which played a key role in understanding their biological activities (Inouye, 1965).
Treatment with Sodium Hydroxide and Melanocyte-Stimulating Activity
Research by Hano et al. (1966) revealed that treating l-histidyl-l-phenylalanyl-l-arginyl-l-tryptophylglycine, a common fragment of α- and β-MSH and ACTH, with sodium hydroxide significantly increased its melanocyte-stimulating activity in vitro. This study highlighted the potential for chemical modification to enhance the biological activity of peptides (Hano, Koida, Yajima, Kubo, & Oshima, 1966).
Synthesis and Melanocyte-Stimulating Activity
Further research on the synthesis of various peptides, such as glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine, has contributed to understanding the structure-activity relationships in melanocyte-stimulating hormones. Studies like those conducted by Schnabel and Li (1960) have shown the impact of peptide chain length on biological activity, particularly in relation to melanocyte stimulation (Schnabel & Li, 1960).
Synthesis of Stereomeric Pentapeptides and Their Biological Activities
The synthesis of different stereoisomeric pentapeptides, as described by Yajima, Kubo, and Okada (1965), has provided valuable information on the role of stereochemistry in the biological activities of these peptides. Their research showed how the arrangement of amino acids affects melanocyte-stimulating activities (Yajima, Kubo, & Okada, 1965).
Ribosomal Binding and Dipeptide Formation
Studies on peptidyl-tRNA, such as those by Heckler et al. (1988), have explored the role of peptides containing D-amino acids in the peptidyltransferase reaction. This research is significant for understanding the molecular mechanisms of protein synthesis and the role of specific amino acids in this process (Heckler, Roesser, Xu, Chang, & Hecht, 1988).
Properties
CAS No. |
212966-15-9 |
---|---|
Molecular Formula |
C49H63N13O7 |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI Key |
ADIUJENJSJKNSC-FKJNZLKYSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HFIRWF |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-178335; AC178335; AC 178335 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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